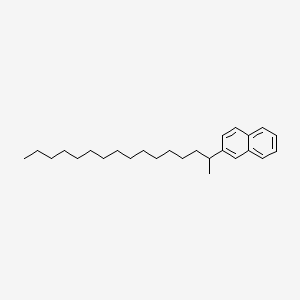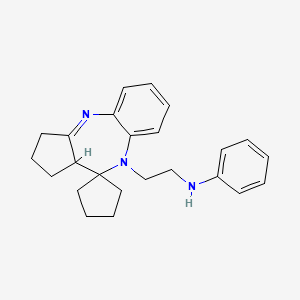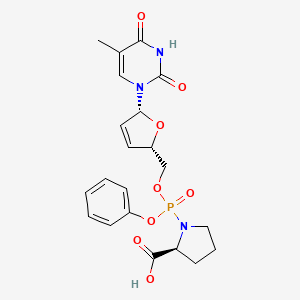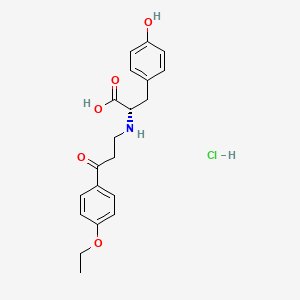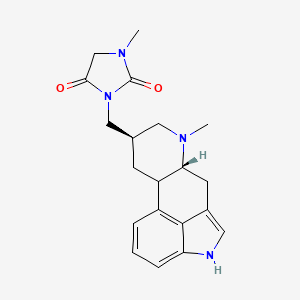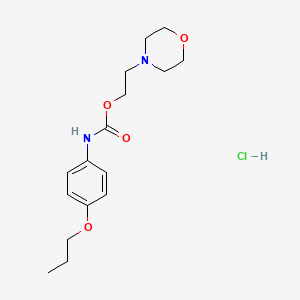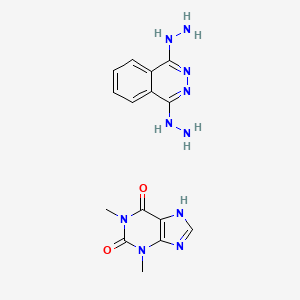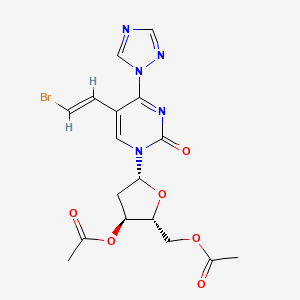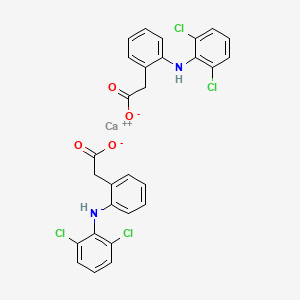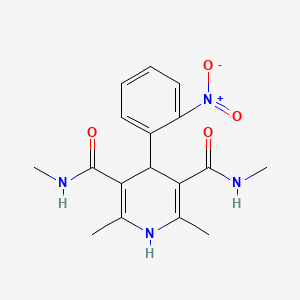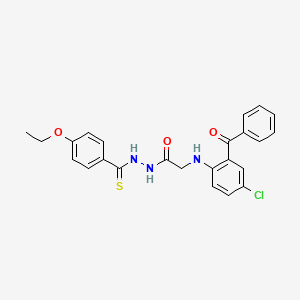
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a glycine backbone, a benzoyl group, a chlorophenyl group, and a thioxomethyl hydrazide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is reacted with 2-amino-4-chlorophenol under controlled conditions to form the benzoyl intermediate.
Glycine Coupling: The benzoyl intermediate is then coupled with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the glycine derivative.
Thioxomethyl Hydrazide Formation: The final step involves the reaction of the glycine derivative with 4-ethoxyphenyl isothiocyanate to introduce the thioxomethyl hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-(2-benzoyl-4-nitrophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide
- Glycine, N-(2-benzoyl-4-methylphenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide
Uniqueness
Glycine, N-(2-benzoyl-4-chlorophenyl)-, 2-((4-ethoxyphenyl)thioxomethyl)hydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
111070-76-9 |
|---|---|
Fórmula molecular |
C24H22ClN3O3S |
Peso molecular |
468.0 g/mol |
Nombre IUPAC |
2-(2-benzoyl-4-chloroanilino)-N'-(4-ethoxybenzenecarbothioyl)acetohydrazide |
InChI |
InChI=1S/C24H22ClN3O3S/c1-2-31-19-11-8-17(9-12-19)24(32)28-27-22(29)15-26-21-13-10-18(25)14-20(21)23(30)16-6-4-3-5-7-16/h3-14,26H,2,15H2,1H3,(H,27,29)(H,28,32) |
Clave InChI |
KWXQLPLRKNQXKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=S)NNC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


